2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose
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Overview
Description
2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose is a derivative of D-galactopyranose, a monosaccharide. This compound is characterized by the presence of acetyl groups at the 2, 3, and 4 positions, and a trityl group at the 6 position. It is commonly used in organic synthesis and has significant applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose typically involves the protection of the hydroxyl groups of D-galactopyranose. The trityl group is introduced at the 6-position, followed by acetylation at the 2, 3, and 4 positions. The reaction conditions often include the use of acetic anhydride and a base such as pyridine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: The acetyl and trityl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of carbohydrate metabolism and enzyme interactions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose involves its interaction with specific molecular targets. The acetyl and trityl groups play a crucial role in modulating the compound’s reactivity and interactions with enzymes and other biomolecules. These interactions can influence various biochemical pathways, including those involved in carbohydrate metabolism .
Comparison with Similar Compounds
2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose can be compared with similar compounds such as:
Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside: This compound has a similar structure but differs in the sugar moiety (glucose vs.
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride: This compound has an acetamido group and is used in different synthetic applications.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C31H32O9 |
---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-4,5-diacetyloxy-6-hydroxy-2-(trityloxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C31H32O9/c1-20(32)37-27-26(40-30(35)29(39-22(3)34)28(27)38-21(2)33)19-36-31(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,26-30,35H,19H2,1-3H3/t26-,27+,28+,29-,30?/m1/s1 |
InChI Key |
IYJZHGSSURCAAP-LSZMOXLZSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](OC([C@@H]([C@H]1OC(=O)C)OC(=O)C)O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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